
Coumarsabin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarsabin is an aromatic organic compound belonging to the benzopyrone chemical class. It is characterized by a benzene ring fused with a lactone ring, forming a six-membered heterocycle. This compound is known for its sweet odor and is found in various plants where it serves as a chemical defense mechanism against predators.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumarsabin can be synthesized through several methods, including the Perkin reaction, Knoevenagel condensation, and Pechmann condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base. The Knoevenagel condensation uses salicylaldehyde and malonic acid in the presence of a base, while the Pechmann condensation involves phenols and β-keto esters under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the Perkin reaction due to its efficiency and scalability. The reaction is carried out in large reactors where salicylaldehyde and acetic anhydride are mixed with a base catalyst. The reaction mixture is then heated to promote the formation of this compound, which is subsequently purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Coumarsabin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of this compound can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted coumarins
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions
Major Products
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins depending on the electrophile used
Scientific Research Applications
Coumarsabin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with biological molecules.
Medicine: Investigated for its potential as an anticoagulant, anti-inflammatory, and anticancer agent.
Industry: Used in the production of perfumes, flavorings, and as a fluorescent dye .
Mechanism of Action
Coumarsabin exerts its effects through various molecular targets and pathways:
Anticoagulant Activity: Inhibits the synthesis of vitamin K, which is essential for blood clotting.
Anti-inflammatory Activity: Modulates the activity of enzymes involved in the inflammatory response.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A closely related compound with similar chemical structure and properties.
Warfarin: A synthetic derivative of Coumarin used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from Coumarin .
Uniqueness
Coumarsabin is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4,7-dimethoxy-3,5-dimethylchromen-2-one |
InChI |
InChI=1S/C13H14O4/c1-7-5-9(15-3)6-10-11(7)12(16-4)8(2)13(14)17-10/h5-6H,1-4H3 |
InChI Key |
ZMEDOYHRMAKLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=C(C(=O)O2)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


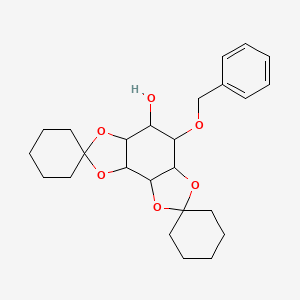

![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
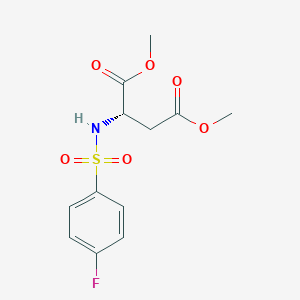
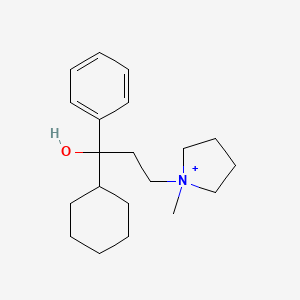
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
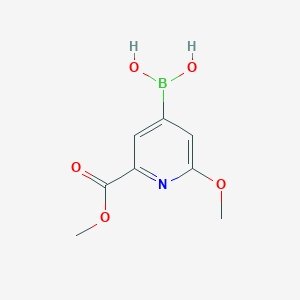
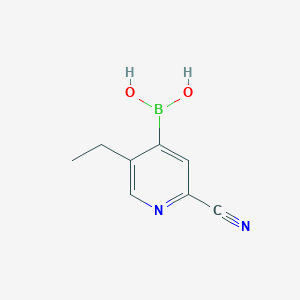
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
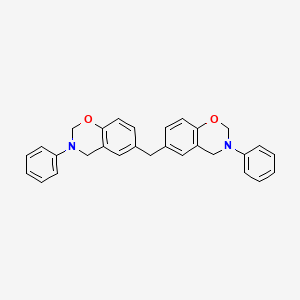
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
